2-[(Oct-1-yn-1-yl)sulfanyl]-1,3,5-tri(propan-2-yl)benzene
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Overview
Description
2-[(Oct-1-yn-1-yl)sulfanyl]-1,3,5-tri(propan-2-yl)benzene is an organic compound characterized by its unique structure, which includes an oct-1-yn-1-yl group attached to a sulfanyl group, and a benzene ring substituted with three isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Oct-1-yn-1-yl)sulfanyl]-1,3,5-tri(propan-2-yl)benzene typically involves the reaction of oct-1-yne with a sulfanyl-containing benzene derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the sulfanyl group, facilitating the nucleophilic attack on the oct-1-yne. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(Oct-1-yn-1-yl)sulfanyl]-1,3,5-tri(propan-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
2-[(Oct-1-yn-1-yl)sulfanyl]-1,3,5-tri(propan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Oct-1-yn-1-yl)sulfanyl]-1,3,5-tri(propan-2-yl)benzene involves its interaction with molecular targets such as enzymes or receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the compound’s hydrophobic nature allows it to interact with lipid membranes, affecting membrane integrity and function .
Comparison with Similar Compounds
Similar Compounds
4-(1H-benzo[d]imidazol-2-yl)aniline: Contains a benzimidazole nucleus, known for its wide range of biological activities.
4-prop-2-yn-1-ylphenol: Features a prop-2-yn-1-yl group, similar to the oct-1-yn-1-yl group in the target compound.
Uniqueness
2-[(Oct-1-yn-1-yl)sulfanyl]-1,3,5-tri(propan-2-yl)benzene is unique due to its combination of an alkyne group with a sulfanyl-substituted benzene ring. This structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Properties
CAS No. |
648436-22-0 |
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Molecular Formula |
C23H36S |
Molecular Weight |
344.6 g/mol |
IUPAC Name |
2-oct-1-ynylsulfanyl-1,3,5-tri(propan-2-yl)benzene |
InChI |
InChI=1S/C23H36S/c1-8-9-10-11-12-13-14-24-23-21(18(4)5)15-20(17(2)3)16-22(23)19(6)7/h15-19H,8-12H2,1-7H3 |
InChI Key |
LMQZAOPOMNUGHX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CSC1=C(C=C(C=C1C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
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